[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758330
InChI: InChI=1S/C12H19N5/c1-3-16-8-6-11(15-16)9-13-10-12-5-7-14-17(12)4-2/h5-8,13H,3-4,9-10H2,1-2H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15758330

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine
Standard InChI InChI=1S/C12H19N5/c1-3-16-8-6-11(15-16)9-13-10-12-5-7-14-17(12)4-2/h5-8,13H,3-4,9-10H2,1-2H3
Standard InChI Key XAWZXHOJKQOJEL-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=CC=NN2CC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of two 1H-pyrazole rings, each substituted with an ethyl group at the nitrogen atom (N1 position). These heterocyclic systems are interconnected through methylene bridges to a central amine group, resulting in the systematic IUPAC name 1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine . The molecular formula is C12H19N5, with a calculated molecular weight of 233.31 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
SMILES NotationCCN1C=CC(=N1)CNCC2=CC=NN2CC
InChI KeyXAWZXHOJKQOJEL-UHFFFAOYSA-N

The planar pyrazole rings (bond angles ≈ 120°) and ethyl substituents introduce steric bulk, potentially influencing conformational flexibility and intermolecular interactions .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational models predict distinct electronic transitions. The conjugated π-system of the pyrazole rings suggests UV-Vis absorption maxima in the 250–300 nm range, typical for aromatic heterocycles . Density functional theory (DFT) simulations indicate a dipole moment of ≈3.2 D, favoring solubility in polar aprotic solvents .

Synthesis and Derivative Formation

Synthetic Pathways

Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions . For [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine, a plausible route involves:

  • Pyrazole Ring Formation: Reaction of ethyl hydrazine with acetylacetone to generate 1-ethyl-3-methylpyrazole.

  • Bromination: Selective bromination at the methyl group using N-bromosuccinimide (NBS).

  • Amination: Nucleophilic substitution of brominated intermediates with methylamine to install the methylene amine linker .

Table 2: Comparative Synthetic Yields of Pyrazole Amines

CompoundYield (%)Reaction Time (h)Reference
1-Ethyl-N-methylpyrazole-5-methanamine6812
Target CompoundEst. 45–5518–24

Challenges include regioselective functionalization and purification of the asymmetrical diamine product, necessitating chromatographic separation .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its amine functionality and hydrophobic ethyl groups. Preliminary estimates suggest:

  • Water Solubility: <0.1 mg/mL (25°C) due to dominant hydrophobic interactions.

  • Organic Solvents: Soluble in DMSO (≈50 mg/mL), ethanol (≈15 mg/mL), and dichloromethane (≈30 mg/mL).
    Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Acid-Base Behavior

The secondary amine (pKa ≈ 9.5–10.5) can undergo protonation in acidic media, enhancing water solubility at pH <4. This property is critical for salt formation in pharmaceutical formulations .

Target ClassPotential Interaction MechanismLikelihood (Scale: 1–5)
KinasesATP-binding site competition3
Ion ChannelsPore blockade2
Nuclear ReceptorsLigand-binding domain modulation4

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization with sulfonamide groups enhances topoisomerase inhibition .

  • Antimicrobials: Quaternary ammonium derivatives exhibit bactericidal activity against Gram-positive pathogens .

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves gas adsorption capacity (e.g., CO2 uptake ≈1.8 mmol/g at 298 K) .

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